Ala-Ala-Pro-pNA Displays 0% Relative Activity Against Dipeptidyl Peptidase IV, Demonstrating Stringent Enzyme Selectivity
Ala-Ala-Pro-pNA exhibits negligible hydrolysis (0% relative activity) when assayed against dipeptidyl peptidase IV (DPP-IV), in stark contrast to substrates lacking the terminal proline-pNA motif or possessing alternative amino acid sequences. This provides a definitive negative-selection control for distinguishing prolyl tripeptidyl peptidase activity from DPP-IV activity in complex biological samples [1].
| Evidence Dimension | Relative activity against dipeptidyl peptidase IV |
|---|---|
| Target Compound Data | 0 ± 1% |
| Comparator Or Baseline | Gly-Pro-pNA: 100 ± 1%; Ala-Pro-pNA: 80 ± 2%; Lys-Ala-pNA: 51 ± 1%; Arg-Pro-pNA: 42 ± 0%; Ala-Ala-pNA: 36 ± 0%; Asp-Pro-pNA: 11 ± 1% |
| Quantified Difference | Ala-Ala-Pro-pNA activity is 100 percentage points lower than the reference substrate Gly-Pro-pNA, and 36 percentage points lower than the structurally related Ala-Ala-pNA. |
| Conditions | Assay with dipeptidyl peptidase IV; activity measured by absorbance at 405 nm; relative activity normalized to Gly-Pro-pNA = 100%. |
Why This Matters
This selectivity profile enables definitive discrimination between prolyl tripeptidyl peptidases and dipeptidyl peptidase IV in mixed enzyme preparations, preventing false-positive signal attribution that would occur with less selective pNA substrates.
- [1] PMC. TABLE 2. Relative activity of synthetic peptides against dipeptidyl peptidase IV. PMC543536. Data from Bachem-sourced substrates. View Source
